

Application Notes and Protocols for ARN23765 in In Vitro Studies

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Compound of Interest

Compound Name: ARN23765

Cat. No.: B15612593

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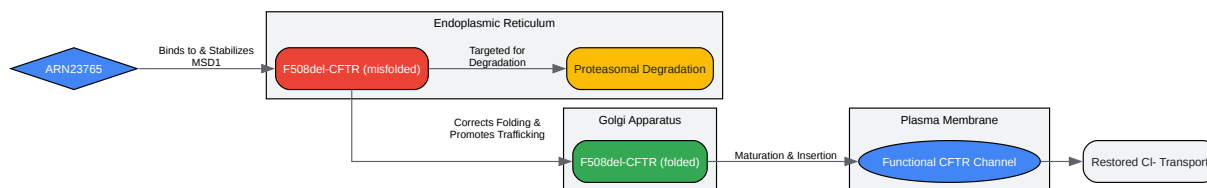
For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN23765 is a highly potent, orally bioavailable small molecule corrector of the F508del mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, with the F508del mutation being the most prevalent. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in a reduced quantity of functional chloride channels at the cell surface.[4] **ARN23765** acts as a pharmacological chaperone, specifically a type I corrector, to rescue the trafficking of F508del-CFTR to the plasma membrane, thereby restoring chloride channel function.[1][5][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **ARN23765**.

Mechanism of Action

ARN23765 directly binds to and stabilizes the membrane-spanning domain-1 (MSD1) of the F508del-CFTR protein.[1][5][6][7] This interaction is crucial for correcting the conformational defect, allowing the mutant protein to properly fold and transit through the cellular quality control machinery to the plasma membrane. As a type I corrector, **ARN23765** demonstrates synergistic or additive effects when used in combination with type II and type III CFTR correctors.[1][8]



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Caption: Mechanism of Action of **ARN23765**.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of **ARN23765** and its analogs from key cell-based assays.

Table 1: Potency of **ARN23765** in Human Bronchial Epithelial (HBE) Cells

| Cell Type | Assay | Parameter | Value | Reference |
|---------------------------|-----------------------------|---------------|---------|-----------------|
| F508del/F508del HBE cells | Short-Circuit Current (Isc) | EC50 | 38 pM | [2][3][4][8][9] |
| F508del/F508del HBE cells | Short-Circuit Current (Isc) | EC50 (VX-809) | ~200 nM | [8] |

Table 2: Activity of **ARN23765** Analogs in CFBE41o- Cells

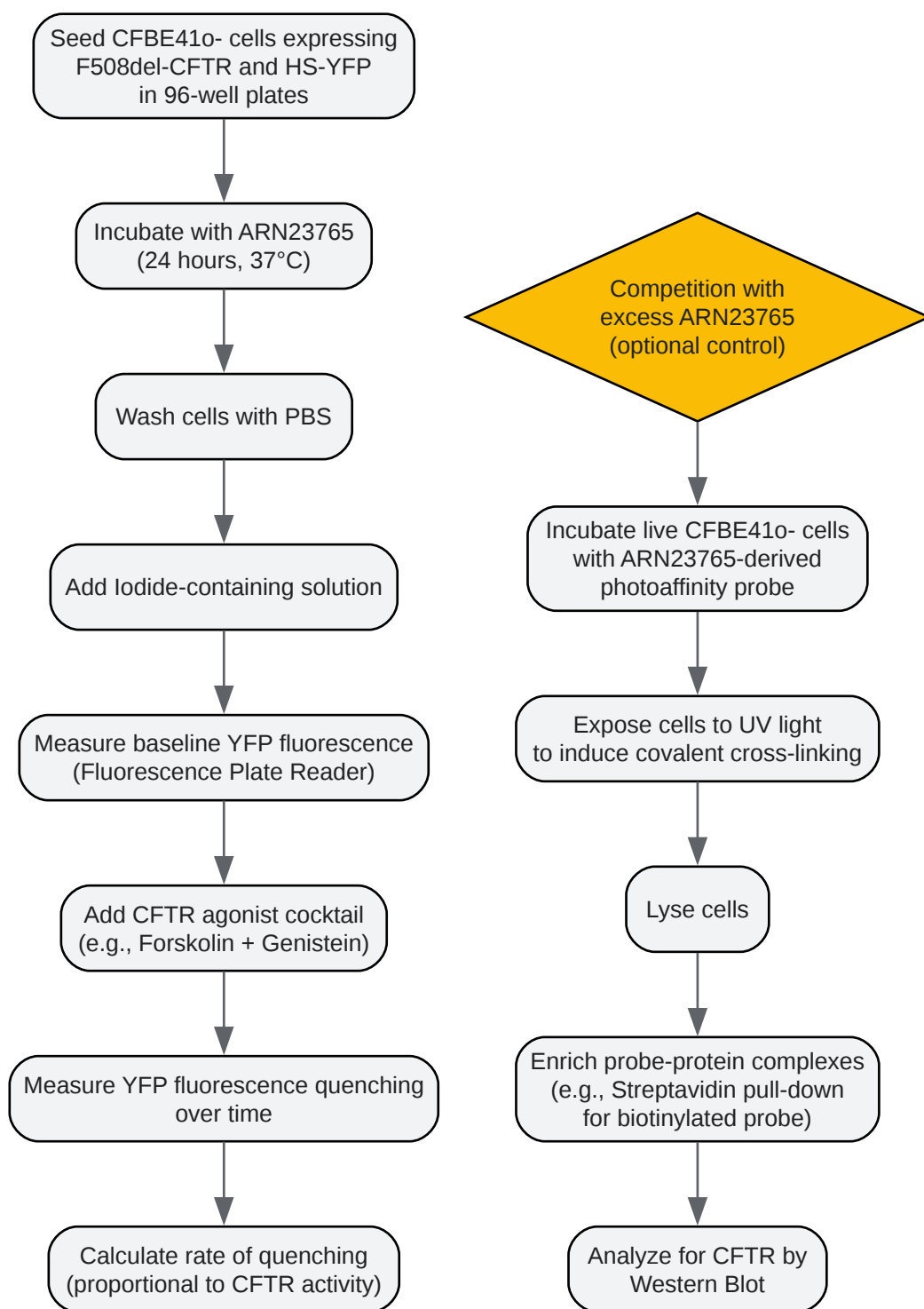
| Compound | Assay | Parameter | Value | Reference |
|----------------------|-------------------------|------------------|--------|-----------|
| ARN23765 Analog 1 | Halide-Sensitive YFP | EC50 | 3.3 nM | [1] |
| ARN23765 Analog 1 | Halide-Sensitive YFP | E _{max} | 3.0 | [1] |
| ARN23765 Analog 2 | Halide-Sensitive YFP | EC50 | 24 nM | [1] |
| ARN23765 Analog 2 | Halide-Sensitive YFP | E _{max} | 1.2 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Halide-Sensitive YFP (HS-YFP) Assay for CFTR Channel Activity

This high-throughput assay measures CFTR-mediated iodide influx by the quenching of a co-expressed halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[\[1\]](#)[\[5\]](#)[\[9\]](#)



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